BE“GH@ Methodological & Application

Check Availability & Pricing

Statistical Analysis Plan for Aficamten Clinical
Trial Data: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aficamten

Cat. No.: B8198243

For Researchers, Scientists, and Drug Development Professionals

This document outlines the statistical analysis plan (SAP) for clinical trial data of Aficamten, a
novel cardiac myosin inhibitor for the treatment of hypertrophic cardiomyopathy (HCM). These
guidelines are intended to ensure a thorough and standardized analysis of the safety and
efficacy data, providing a robust framework for the interpretation of trial outcomes.

Data Presentation

All quantitative data from the Aficamten clinical trials will be summarized in structured tables to
facilitate clear comparison between treatment and placebo or active-comparator arms. These
tables will include descriptive statistics for baseline characteristics, efficacy endpoints, and
safety data.

Table 1: Baseline Demographics and Clinical Characteristics
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Characteristic

Aficamten (N=...)

Comparator/Placeb
o (N=..))

Total (N=...)

Age (years), Mean
(SD)

Sex, n (%)

Male

Female

Race, n (%)

White

Asian

Black or African

American

Other

NYHA Class, n (%)

Class Il

Class I

Baseline pVOz, Mean
(SD)

Baseline LVOT
Gradient (mmHg),
Mean (SD)

Resting

Valsalva

Concomitant

Medications, n (%)

Beta-blockers
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Calcium channel
blockers

Disopyramide

Table 2: Analysis of Primary and Secondary Efficacy Endpoints
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Endpoint

Timepoint

Aficamten
(N=...)

Comparator Treatment
Difference

(95% Cl)

IPlacebo
(N=...)

p-value

Primary
Endpoint

Change from
Baseline in
pVO:2
(mL/kg/min)

Week 24

Secondary

Endpoints

Change from
Baseline in
KCCQ-CSS

Week 24

Proportion of
Patients with
>1 NYHA
Class

Improvement

Week 24

Change from
Baseline in
Valsalva
LVOT
Gradient

(mmHg)

Week 24

Change from
Baseline in
NT-proBNP

(pg/mL)

Week 24

Change from
Baseline in
LVEF (%)

Week 24
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Table 3: Summary of Treatment-Emergent Adverse Events (TEAES)

Adverse Event (MedDRA . Comparator/Placebo (N=...)
Aficamten (N=...) n (%)

Preferred Term) n (%)

Any TEAE

Serious TEAEs

Specific TEAEs of Interest

Dizziness

Fatigue

Headache

LVEF <50%

Experimental Protocols
Study Design and Population

The clinical trials of Aficamten, such as SEQUOIA-HCM and MAPLE-HCM, are typically
randomized, double-blind, placebo-controlled or active-comparator studies.[1] Participants are
adults with symptomatic obstructive or non-obstructive hypertrophic cardiomyopathy.[2][3] Key
inclusion criteria generally include a documented HCM diagnosis with specified left ventricular
wall thickness, elevated left ventricular outflow tract (LVOT) gradient at rest or with provocation
(for obstructive HCM), and symptomatic status (NYHA Class Il or I11).[4]

Randomization and Blinding

Patients are randomized in a 1:1 ratio to receive either Aficamten or a matching placebo/active
comparator.[1] The randomization is typically stratified by factors such as baseline NYHA class

or background medication use. Both patients and investigators remain blinded to the treatment

assignment throughout the study duration.

Efficacy Endpoints

The primary and key secondary endpoints for Aficamten clinical trials are designed to assess
improvements in exercise capacity, symptoms, and cardiac function.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b8198243?utm_src=pdf-body
https://ir.cytokinetics.com/press-releases/press-release-details/2025/Cytokinetics-Announces-Primary-Results-from-MAPLE-HCM-Presented-at-the-European-Society-of-Cardiology-Congress-2025-and-Published-in-The-New-England-Journal-Of-Medicine/default.aspx
https://cytokinetics.com/medicines-research/hypertrophic-cardiomyopathy-clinical-trials/
https://www.corxelbio.com/en/press-releases/cytokinetics-announces-positive-results-from-sequoia-hcm-the-pivotal-phase-3-clinical-trial-of-aficamten-in-patients-with-obstructive-hypertrophic-cardiomyopathy/
https://clinicaltrials.gov/study/NCT05767346
https://www.benchchem.com/product/b8198243?utm_src=pdf-body
https://ir.cytokinetics.com/press-releases/press-release-details/2025/Cytokinetics-Announces-Primary-Results-from-MAPLE-HCM-Presented-at-the-European-Society-of-Cardiology-Congress-2025-and-Published-in-The-New-England-Journal-Of-Medicine/default.aspx
https://www.benchchem.com/product/b8198243?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in
peak oxygen uptake (pVO2z) as measured by cardiopulmonary exercise testing (CPET) at 24
weeks.[1][3]

o Secondary Endpoints: A hierarchical testing procedure is often employed for the secondary
endpoints to control the overall Type | error rate. Key secondary endpoints include:

o Change from baseline in the Kansas City Cardiomyopathy Questionnaire Clinical
Summary Score (KCCQ-CSS).[3]

o Proportion of patients with an improvement of at least one New York Heart Association
(NYHA) functional class.[3]

o Change from baseline in the post-Valsalva LVOT gradient.[5]
o Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[2]

o Change in left ventricular ejection fraction (LVEF).[3]

Statistical Analysis Methods

All statistical tests will be two-sided with a significance level of a = 0.05.

e Analysis of Continuous Endpoints: The primary endpoint (change in pVOz2) and other
continuous secondary endpoints will be analyzed using an Analysis of Covariance
(ANCOVA) model. The model will include the treatment group as a fixed effect and the
baseline value of the endpoint as a covariate. Other baseline characteristics may be included
as covariates as pre-specified in the protocol. The treatment effect will be estimated using
the least-squares mean difference between the Aficamten and comparator groups, along
with the corresponding 95% confidence interval and p-value.[1]

e Analysis of Categorical Endpoints: Categorical endpoints, such as the proportion of patients
with NYHA class improvement, will be analyzed using a Cochran-Mantel-Haenszel (CMH)
test, stratified by the randomization stratification factors. The treatment difference will be
presented as a difference in proportions with a 95% confidence interval.
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» Handling of Missing Data: Missing data for the primary endpoint will be handled using a
multiple imputation approach. For other endpoints, appropriate methods such as a mixed-
effects model for repeated measures (MMRM) may be used. The assumptions underlying
the chosen methods for handling missing data will be assessed.

e Subgroup Analyses: Pre-specified subgroup analyses will be performed for the primary
endpoint to assess the consistency of the treatment effect across various demographic and
baseline characteristic subgroups, including age, sex, baseline NYHA class, and background
therapy.[3]

o Safety Analysis: The safety analysis will be performed on the safety population, which
includes all randomized patients who received at least one dose of the study drug. The
incidence of treatment-emergent adverse events (TEAES) will be summarized by treatment
group using MedDRA coding.

Mandatory Visualization
Aficamten Mechanism of Action in Hypertrophic
Cardiomyopathy
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Caption: Aficamten's mechanism of action in reducing cardiac hypercontractility.

Aficamten Clinical Trial Workflow
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Patient Screening

Inclusion/Exclusion Criteria Met?
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Caption: High-level workflow of a typical Aficamten clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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